Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyrimidine core, which is a fused ring system containing nitrogen atoms . This core is substituted with various functional groups including a thioacetamido group and a benzoate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of innovative heterocycles, incorporating a thiadiazole moiety, showcases the versatility of related compounds in creating derivatives with potential insecticidal activities. These derivatives were explored for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, highlighting their potential application in agriculture and pest management (Fadda et al., 2017).
Molecular Docking and DFT Studies
The compound has been a subject of spectral, DFT/B3LYP, and molecular docking analyses, providing insights into its molecular structure, electrostatic potential, and non-linear optical properties. These studies are crucial for understanding the compound's interactions with biological targets, suggesting its potential in drug design and discovery (Sert et al., 2020).
Synthesis of Derivatives for Scientific Explanations
The preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives shows the compound's utility in synthesizing new chemical entities. This demonstrates the potential for creating a wide array of derivatives with possible applications in materials science, chemical synthesis, and even pharmacology, without directly referencing drug-specific uses (Mohamed, 2021).
Fluorescent Properties for Material Science
Studies on similar compounds have focused on their fluorescent properties, which could be leveraged in developing new materials for electronic displays, sensors, or as markers in biological research. The examination of these properties provides a foundation for their use in various scientific and industrial applications (El-Azab et al., 2016).
Antimicrobial Activity Research
The synthesis and evaluation of derivatives for antimicrobial activities indicate the potential of such compounds in contributing to the development of new antimicrobial agents. This area of research is critical for addressing the global challenge of antibiotic resistance and finding novel treatments for infectious diseases (Bhuiyan et al., 2006).
Mechanism of Action
Target of action
The compound “Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate” contains a triazolopyrimidine skeleton , which is a class of compounds known to have various biological activities . .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Derivatives of similar compounds have been found to have diverse biological activities .
Properties
IUPAC Name |
ethyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-5-14-10-15(25)21-18-22-23-19(24(14)18)29-11-16(26)20-13-8-6-12(7-9-13)17(27)28-4-2/h6-10H,3-5,11H2,1-2H3,(H,20,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKDTNLUMXQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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